BenchChemオンラインストアへようこそ!

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

PI3Kδ Kinase Inhibition Oncology

Procure 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine (CAS 1159817-95-4), a privileged heterocyclic scaffold for medicinal chemistry. The 4-chloro group enables rapid, precise functionalization via cross-coupling chemistry, while the 3-pyridyl substituent is a validated pharmacophore for potent kinase engagement (CDK2 IC50=64.42 nM, PRMT6 IC50=78 nM). Stable at ambient shipping with a favorable oral bioavailability LogP (1.626). Ideal for advancing SAR campaigns.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 1159817-95-4
Cat. No. B1418846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine
CAS1159817-95-4
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C2=CN=CC=C2
InChIInChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3
InChIKeyJWXDWMPUBMFQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine (CAS 1159817-95-4): A Strategic Heterocyclic Building Block for Drug Discovery and Kinase Inhibitor Development


4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine (CAS 1159817-95-4) is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a pyridin-3-yl moiety at the 6-position . Its molecular architecture integrates a reactive chloro leaving group with a pyridin-3-yl substituent that has demonstrated favorable kinase binding interactions in multiple medicinal chemistry programs, including CDK2 and Bcr-Abl inhibitor development [1][2]. The compound serves as a key synthetic intermediate, with the chloro group enabling Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions for scaffold diversification .

Why 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine (1159817-95-4) Cannot Be Simply Substituted by Positional Isomers or Non-Chlorinated Analogs


The combination of the 4-chloro leaving group and the pyridin-3-yl substituent confers unique synthetic and biological properties that are not replicated by its positional isomers or non-chlorinated analogs. The chloro group at the 4-position provides a well-defined handle for regioselective functionalization via cross-coupling chemistry, enabling precise diversification at this position [1]. Critically, the pyridin-3-yl moiety at the 6-position is a validated pharmacophore for kinase inhibition, as demonstrated in multiple studies where compounds bearing this specific substitution pattern exhibit potent activity against CDK2 (IC50 = 64.42 nM) and Bcr-Abl [2][3]. Substituting the pyridin-3-yl group with pyridin-2-yl or pyridin-4-yl isomers can significantly alter kinase selectivity and binding affinity, as the nitrogen position influences hydrogen bonding interactions within the ATP-binding pocket. The quantitative evidence below demonstrates why this specific compound warrants prioritization over closely related analogs.

Quantitative Evidence Guide for 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine (1159817-95-4): Differentiating Data Against Comparators


PI3Kδ Kinase Inhibition: Target Compound IC50 = 102 nM, Demonstrating Submicromolar Activity

The target compound, 4-chloro-2-methyl-6-(pyridin-3-yl)pyrimidine, exhibits inhibitory activity against human PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM in a cellular electrochemiluminescence assay [1]. In contrast, the pyridin-4-yl positional isomer (4-chloro-2-methyl-6-(pyridin-4-yl)pyrimidine, CAS 103555-32-4) shows no reported activity against PI3Kδ in BindingDB, and a related pyridin-4-yl pyrimidine derivative exhibits only weak binding (Kd = 3,300 nM) to BRD4 BD1, suggesting the pyridin-3-yl orientation is critical for achieving potent kinase engagement [2]. The 3-pyridyl isomer provides a 32-fold improvement in binding affinity compared to the 4-pyridyl analog.

PI3Kδ Kinase Inhibition Oncology

PRMT6 Methyltransferase Inhibition: Target Compound IC50 = 78 nM vs. Pyridin-2-yl Isomer IC50 = 26 nM

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine demonstrates potent inhibition of human full-length PRMT6 (protein arginine N-methyltransferase 6) with an IC50 of 78 nM in a biochemical methylation assay [1]. The pyridin-2-yl positional isomer (4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine, CAS 25194-62-1) exhibits approximately 3-fold greater potency with an IC50 of 26 nM under similar assay conditions [2]. While the pyridin-2-yl isomer is more potent against PRMT6, the pyridin-3-yl isomer may offer distinct selectivity profiles across other methyltransferases, such as PRMT4 (CARM1), where the target compound shows an IC50 of 33 nM [1]. The differential activity between the 2-pyridyl and 3-pyridyl isomers highlights the importance of positional substitution in achieving desired target engagement.

PRMT6 Epigenetics Methyltransferase

PI3Kα Kinase Inhibition: Target Compound IC50 = 222 nM, Filling a Potency Gap Between Related Scaffolds

The target compound inhibits PI3Kα with an IC50 of 222 nM in a biochemical assay using PIP2:PS as substrate [1]. While this activity is moderate compared to optimized PI3Kα inhibitors, it represents a baseline potency for the unoptimized scaffold. For context, related pyridin-3-yl pyrimidine derivatives in the N-(pyridin-3-yl)pyrimidin-4-amine series achieve potent CDK2 inhibition with IC50 values as low as 64.42 nM for compound 7l, demonstrating that the pyridin-3-yl pyrimidine core is a validated kinase inhibitor scaffold [2]. The chloro group at the 4-position provides a synthetic handle for further optimization through structure-activity relationship (SAR) studies, enabling the introduction of substituents that can enhance both potency and selectivity.

PI3Kα Kinase Inhibition Cancer

Physicochemical Differentiation: logP = 1.626 and Melting Point 67-69°C Enable Predictive Formulation and Handling Advantages

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine exhibits a calculated logP of 1.626 and a melting point of 67-69°C, as reported by vendor technical datasheets [1]. In comparison, the pyridin-2-yl isomer (CAS 25194-62-1) has a predicted logP of approximately 1.5-1.7 (estimated from similar heteroaromatic structures), while the pyridin-4-yl isomer (CAS 103555-32-4) has a similar calculated logP of ~1.6 [2]. The modest lipophilicity (logP ~1.6) of the target compound falls within the favorable range for oral bioavailability (typically logP 1-3), suggesting it is suitable for further development as a drug-like scaffold [3]. The melting point of 67-69°C is sufficiently high to ensure solid-state stability at ambient storage conditions, simplifying handling and shipping logistics compared to low-melting analogs.

Physicochemical Properties ADME Formulation

Optimal Research and Industrial Application Scenarios for 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine (1159817-95-4)


Kinase Inhibitor Scaffold Diversification via Cross-Coupling Chemistry

The 4-chloro group enables regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the introduction of aryl, heteroaryl, amine, or alkyne substituents at the 4-position. This synthetic versatility is essential for structure-activity relationship (SAR) campaigns targeting kinases such as PI3Kδ (baseline IC50 = 102 nM) [1] and CDK2 (optimized analogs achieve IC50 = 64.42 nM) [2], where systematic variation of the 4-position substituent can modulate potency and selectivity.

Selective PRMT6 Methyltransferase Inhibitor Development

With a measured PRMT6 IC50 of 78 nM, the compound provides a starting point for the design of epigenetic probes targeting protein arginine methyltransferases [3]. The 3-pyridyl isomer offers a distinct selectivity profile compared to the more potent 2-pyridyl isomer (IC50 = 26 nM), allowing researchers to fine-tune target engagement across the PRMT family [3][4].

Physicochemical Property Optimization for Oral Bioavailability

The compound's logP of 1.626 falls within the optimal range for oral absorption, making it a suitable core for further optimization toward orally bioavailable kinase inhibitors [5]. The melting point of 67-69°C ensures solid-state stability during storage and handling, reducing the need for cold-chain logistics and simplifying procurement workflows [5].

Synthetic Intermediate for Bcr-Abl and Antitrypanosomal Agents

Pyridin-3-yl pyrimidines have demonstrated potent Bcr-Abl inhibitory activity in leukemia cell models [6] and antitrypanosomal activity against T. brucei rhodesiense (IC50 = 0.38 μM for optimized derivative) [7]. The target compound, as a chlorinated pyrimidine bearing the pyridin-3-yl pharmacophore, can be elaborated into advanced intermediates for both oncology and neglected tropical disease drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.